![molecular formula C18H13N5O2S B3006338 2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine CAS No. 1208628-18-5](/img/structure/B3006338.png)

2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . They have been found to exhibit antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain the imidazo[1,2-a]pyridine core have been commercialized, such as the sedative Zolpidem, the anxiolytic Alpidem, and the heart-failure drug Olprione .

Synthesis Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds have also been synthesized using solid support catalysts such as Al2O3 and TiCl4 . A more environmentally friendly method has been developed that uses microwave irradiation to facilitate the condensation of 2-aminopyridines with α-bromoketones .Molecular Structure Analysis

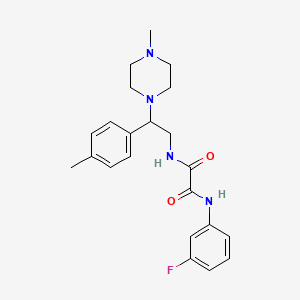

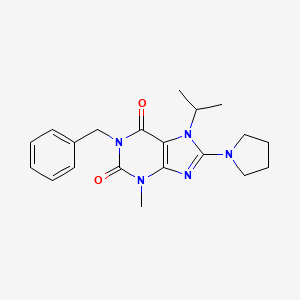

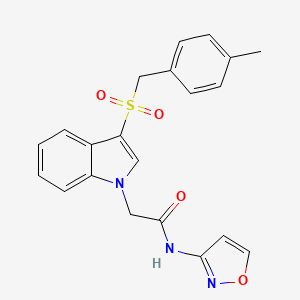

The molecular structure of imidazo[1,2-a]pyridines consists of a fused bicyclic heterocycle . The exact structure of “2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine” would include additional functional groups attached to this core structure.Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For example, they can be synthesized through the condensation of 2-aminopyridines with α-bromoketones . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine” would depend on its exact molecular structure. In general, imidazo[1,2-a]pyridines are stable compounds that can be synthesized in good to excellent yields .Scientific Research Applications

- Researchers have investigated the antimicrobial potential of this compound. Its unique structure and functional groups may contribute to inhibiting bacterial growth or preventing infections .

- Some studies suggest that derivatives of this compound exhibit antidepressant effects. Understanding its mechanism of action could lead to novel antidepressant drugs .

- Investigations have explored the impact of this compound on blood pressure regulation. It may interact with relevant receptors or pathways to modulate hypertension .

- Researchers have examined the compound’s impact on cancer cells. It could serve as a lead compound for developing new anticancer agents .

- The compound’s ability to inhibit platelet aggregation has attracted attention. Antiplatelet agents are crucial for preventing thrombotic events .

- Beyond human health, this compound has been studied for its herbicidal effects. It may offer an eco-friendly alternative for weed control .

Antimicrobial Properties

Antidepressant Activity

Anti-Hypertensive Effects

Anticancer Potential

Antiplatelet Activity

Herbicidal Properties

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines and pyridazinones, have been reported to interact with a variety of biological targets . For instance, imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Mode of Action

For instance, imidazo[1,2-a]pyridines have been reported to inhibit cyclin-dependent kinases, block calcium channels, and modulate GABA A receptors .

Biochemical Pathways

For instance, imidazo[1,2-a]pyridines have been reported to affect pathways related to cell cycle regulation (via CDK inhibition), neuronal signaling (via calcium channel blocking and GABA A receptor modulation), and others .

Pharmacokinetics

Similar compounds have been designed with in silico admet prediction, which suggests that these properties have been considered during their synthesis .

Result of Action

Similar compounds have been reported to have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Future Directions

The future directions for research on “2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine” and other imidazo[1,2-a]pyridines could include further exploration of their biological activity and potential applications in medicine . Additionally, the development of more efficient and environmentally friendly methods for their synthesis could be an important area of future research .

properties

IUPAC Name |

2-[[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylmethyl]imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O2S/c24-23(25)15-5-3-4-13(10-15)16-7-8-18(21-20-16)26-12-14-11-22-9-2-1-6-17(22)19-14/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYIALSMPVLGRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CSC3=NN=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B3006258.png)

![3-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-4(1H)-pyridazinone](/img/structure/B3006261.png)

![N-[3-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3006262.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3006268.png)

![1-(2-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3006272.png)

![3-((4-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3006277.png)